Glycerol dilactate

Description

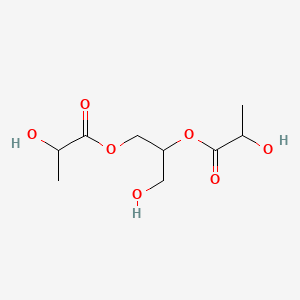

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-hydroxy-2-(2-hydroxypropanoyloxy)propyl] 2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O7/c1-5(11)8(13)15-4-7(3-10)16-9(14)6(2)12/h5-7,10-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSDCKDNZFNSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(CO)OC(=O)C(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268895 | |

| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21067-20-9, 37449-92-6 | |

| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21067-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol dilactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037449926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glyceryl 1,2-dilactate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6Z74D2N9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Glycerol Dilactate and Analogous Esters

Chemical Synthesis Pathways and Mechanistic Considerations

Chemical synthesis provides robust and scalable methods for producing glycerol (B35011) dilactate. These pathways often involve direct esterification or the use of reactive intermediates.

The most direct method for synthesizing glycerol dilactate is the esterification of glycerol with lactic acid. ontosight.ai This reaction involves heating the two reactants, typically in the presence of a catalyst, to form ester bonds with the removal of water. The reaction can also be performed with derivatives of lactic acid, such as ethyl lactate (B86563), which can offer advantages in certain reaction systems. google.com The process yields a mixture of glycerol monolactate, this compound, and other esters, with the relative proportions depending on the molar ratio of the reactants and the reaction conditions. google.com

The reaction mechanism follows the general principles of acid-catalyzed esterification. The process is influenced by several factors, including time, temperature, the molar ratio of glycerol to acid, and the concentration of the acid. researchgate.net

An alternative synthetic route to this compound involves the reaction of a glycerol dihalohydrin, such as 1,3-dichloropropanol-2, with a lactate salt, like sodium lactate. google.comresearchgate.net This method offers an advantage in that it can utilize less pure forms of lactic acid, as unreactive impurities can be filtered off along with the halide salt byproduct (e.g., sodium chloride). google.com

The chemical equation for the reaction between 1,3-dichloropropanol-2 and sodium lactate to form this compound is as follows:

CH₂(Cl)CH(OH)CH₂(Cl) + 2 CH₃CH(OH)COONa → CH₂(OOCCH(OH)CH₃)CH(OH)CH₂(OOCCH(OH)CH₃) + 2 NaCl

This process typically involves refluxing the reactants until the reaction is complete, followed by distillation to remove any water and filtration to separate the precipitated salt. google.com

Catalysts are crucial for efficiently driving the esterification of glycerol. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages. chemrxiv.org

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Common examples include mineral acids like sulfuric acid, and organic acids such as p-toluenesulfonic acid and methanesulfonic acid. researchgate.netscielo.br Homogeneous catalysts are often preferred for their high activity, allowing for faster reaction rates at lower catalyst loadings compared to heterogeneous systems. researchgate.netpreprints.org Ionic liquids have also emerged as effective and recyclable homogeneous catalysts. preprints.org

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction mixture, which simplifies their separation and reuse. preprints.org Examples include acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, niobic acid, and carbon-based catalysts like graphene oxide. scielo.brpreprints.org While they may require higher temperatures to achieve comparable conversions to homogeneous catalysts, their ease of separation is a significant advantage in industrial processes. chemrxiv.orgresearchgate.net

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts in Glycerol Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid, Ionic liquids | High activity, rapid equilibrium attainment chemrxiv.orgpreprints.org | Difficult to separate from reaction mixture preprints.org |

| Heterogeneous | Amberlyst resins, Zeolites, Graphene oxide | Easy separation and recyclability preprints.org | May require higher temperatures or longer reaction times chemrxiv.org |

The reaction can be conducted in aqueous media, which avoids the toxicity concerns associated with organic solvents. google.com In such systems, increasing the lactic acid to glycerol ratio and the reaction temperature can facilitate esterification. google.com Ethyl lactate is another green solvent option that can also act as a reactant. heteroletters.org The synergistic effect of a glycerol and ethyl lactate solvent system has been noted for its efficiency, offering advantages like shorter reaction times and high yields. heteroletters.org The optimization of the reaction environment also includes controlling temperature and pressure to shift the reaction equilibrium towards the desired products. frontiersin.org

Biocatalytic and Biotechnological Production Approaches

Biocatalysis offers an alternative, often more sustainable, route to glycerol esters, utilizing enzymes to catalyze the reactions under milder conditions.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that can catalyze the esterification of glycerol with fatty acids or other organic acids like lactic acid. mdpi.combiomedpharmajournal.org This method is attractive because it can proceed under mild conditions and often with high selectivity, reducing the formation of unwanted byproducts. researchgate.net

Immobilized lipases are frequently used to allow for easy separation and reuse of the biocatalyst. researchgate.net For instance, Lipase B from Candida antarctica (often sold as Novozym 435) has been shown to be effective in synthesizing glycerol esters. google.comresearchgate.net The enzymatic synthesis can be carried out in solvent-free systems or in the presence of a minimal amount of water. ktu.ltscribd.com The yield of the enzymatic esterification is influenced by factors such as reaction time, temperature, and enzyme concentration. researchgate.net

In some approaches, a chemoenzymatic cascade can be employed. For example, glycerol can first be converted to an intermediate like dihydroxyacetone (DHA) using an enzyme, which is then chemically converted to lactic acid. nih.gov Another strategy involves the direct enzymatic production of L-lactate from glycerol using a cascade of several enzymes. d-nb.inforesearchgate.net

Table 2: Research Findings on Enzymatic Glycerol Esterification

| Enzyme | Substrates | Key Findings | Reference |

|---|---|---|---|

| Novozym 435 | Glycerol, L-lactic acid | Ester yield of approximately 70% after 48-72 hours at 60°C. | google.com |

| Novozym 435 | Oleic acid, Glycerol | 97.7% conversion of oleic acid after 7 hours. | ktu.lt |

| Lipozyme RM IM | Oleic acid, Glycerol | 84.8% conversion of oleic acid after 7 hours. | ktu.lt |

| Novozym 435 | Glycerol, Conjugated linoleic acid | Maximum ester conversion of 73.2% at 65°C. | researchgate.net |

| Alditol oxidase, Dihydroxy acid dehydratase, Lactate dehydrogenase, Catalase | Glycerol | Production of optically pure L-lactate from glycerol. | d-nb.info |

Microbial Fermentation Pathways to Glycerol-Derived Lactates: Metabolic Engineering Perspectives

The conversion of glycerol, a low-cost byproduct of biodiesel production, into value-added chemicals like lactic acid is a key focus of modern metabolic engineering. d-nb.infoasm.org Wild-type microorganisms often produce a mixture of fermentation products from glycerol and in low yields. Therefore, genetic modification is necessary to channel the metabolic flux specifically towards lactic acid production. This involves redirecting carbon flow, eliminating competing pathways, and ensuring redox balance within the cell.

Engineering Escherichia coli

E. coli is a popular host for metabolic engineering due to its well-understood genetics and rapid growth. To achieve efficient L-lactic acid production from glycerol, several key modifications are implemented. d-nb.infonih.govnih.gov Native E. coli primarily produces D-lactic acid. For L-lactic acid production, the native D-lactate dehydrogenase gene (ldhA) is deleted and a heterologous L-lactate dehydrogenase (L-LDH), for instance from Streptococcus bovis, is introduced. d-nb.infonih.gov

Further engineering focuses on eliminating byproduct formation. Genes responsible for competing pathways, such as those for producing ethanol (B145695) (adhE), acetate (B1210297) (pta), and succinate (B1194679) (frdA), are knocked out. d-nb.infoasm.org Additionally, pathways that could lead to a racemic mixture of D- and L-lactate, like the methylglyoxal (B44143) bypass (inactivated by deleting mgsA), are blocked to ensure high optical purity of the desired L-lactate. d-nb.infonih.gov To enhance glycerol uptake and metabolism, genes for the glycerol dissimilation pathway, such as glycerol kinase (glpK) and glycerol-3-phosphate dehydrogenase (glpD), are often overexpressed. d-nb.infonih.gov These combined modifications create an engineered strain capable of homofermentative production of L-lactic acid from glycerol with high yield and purity. nih.govnih.gov

Engineering Lactobacillus and other Bacteria

Lactic acid bacteria (LAB), such as Lactobacillus, are natural producers of lactic acid. However, their ability to utilize glycerol as a sole carbon source can be limited. In Lactobacillus panis PM1, an artificial glycerol-oxidative pathway from E. coli was introduced to enable direct glycerol utilization. nih.gov This engineered pathway includes genes for a glycerol facilitator, glycerol kinase, and glycerol 3-phosphate dehydrogenase, allowing the bacterium to metabolize glycerol for energy and convert it into lactic acid. nih.gov

In other bacteria like Klebsiella pneumoniae, which can naturally metabolize glycerol, engineering efforts focus on maximizing lactic acid yield by deleting genes for competing products like 1,3-propanediol (B51772) and 2,3-butanediol. mdpi.comnih.gov For example, deleting the lactate dehydrogenase gene (ldhA) in K. pneumoniae was shown to enhance the production of 1,3-propanediol, indicating that knocking out competing pathways is crucial for directing metabolism towards a single desired product. nih.gov

Engineering Yeasts

Table 1: Metabolic Engineering Strategies for Lactic Acid Production from Glycerol

| Microorganism | Genetic Modification | Rationale | Reported Titer/Yield | Reference |

|---|---|---|---|---|

| Escherichia coli | Deletion of ldhA, pflB, pta, adhE, frdA, mgsA; Overexpression of S. bovis ldhL and E. coli glpK-glpD | Eliminate D-lactate and other byproducts (formate, acetate, ethanol, succinate); Introduce L-lactate production; Enhance glycerol uptake. | 50 g/L L-lactate from 56 g/L crude glycerol (93% of theoretical maximum yield). | d-nb.infonih.gov |

| Lactobacillus panis PM1 | Introduction of an artificial glycerol-oxidative pathway from E. coli (glpF, glpK, glpD, tpiA, yqhD) | Enable direct utilization of glycerol as a carbon source for growth and lactic acid production. | 85.43 mM lactic acid produced from thin stillage containing glycerol. | nih.gov |

| Pichia pastoris | Introduction of bovine L-LDH; Overexpression of a homologous lactate transporter. | Enable L-lactic acid production; Improve secretion of lactic acid from the cell. | 46% increase in lactate yield compared to the control strain in fed-batch fermentation. | nih.gov |

| Enterococcus faecalis | Disruption of pflB gene; Overexpression of ldhL1LP gene. | Eliminate formate (B1220265) byproduct pathway; Enhance L-lactate dehydrogenase activity. | 300 mM L-lactate from crude glycerol (>99% yield). | asm.org |

Optimization of Bioprocess Parameters for Enhanced Ester Yields

To maximize the production of glycerol-derived lactates, specifically the lactic acid precursor, it is crucial to optimize the fermentation process conditions. Key parameters include pH, temperature, aeration, and substrate concentration. These factors directly influence microbial growth, enzyme activity, and metabolic pathway selection. nih.govncsu.edu

pH Control

The pH of the culture medium is a critical variable. For many engineered strains, maintaining a specific pH is essential for directing metabolic flux towards lactic acid instead of other byproducts. For instance, in engineered Lactobacillus panis, a pH of 6.5 favored the production of lactic acid, whereas a pH of 7.5 resulted in a significant shift towards 1,3-propanediol production. nih.gov Similarly, for Klebsiella pneumoniae, adjusting pH during fermentation was a key strategy to maximize lactic acid and decrease the formation of 1,3-propanediol. mdpi.com Response surface methodology studies for succinic acid production (a related organic acid) from glycerol also identified pH as a significant factor, with an optimal pH of 6.0 yielding maximum production. ijbbb.org

Temperature

Temperature affects enzyme kinetics and microbial growth rates. Each microorganism has an optimal temperature range for growth and production. For a wild-type Klebsiella pneumoniae strain isolated from soil, fermentation temperatures were evaluated to find the best conditions for lactic acid production. mdpi.com Studies using response surface methodology to optimize succinic acid production by Anaerobiospirillum succinicproducens determined an optimal temperature of 39°C. ijbbb.org

Aeration

The level of oxygen supplied during fermentation is a decisive factor, particularly for facultative anaerobes like E. coli and K. pneumoniae. Microaerobic or anaerobic conditions are often required to favor fermentative pathways over respiration. For engineered E. coli, microaerobic conditions were essential for the homofermentative production of lactate. d-nb.info In studies with K. pneumoniae, lower oxygen levels led to higher glycerol consumption and increased lactic acid production, confirming that anaerobic conditions favor the desired metabolic pathway. mdpi.com

Substrate Concentration

The concentration of glycerol in the feed can impact production yields, sometimes causing substrate inhibition at high levels. Optimization studies often involve fed-batch strategies to maintain a suitable glycerol concentration that supports continuous production without becoming toxic to the cells. nih.govbiorxiv.org Research on Bacillus subtilis for producing antifungal metabolites from glycerol showed that the initial glycerol concentration was a key factor, with an optimal level identified at 49.68 g/L for maximum yield. scielo.br In engineered E. coli, increasing the initial glycerol concentration from 20 g/L to 40 g/L successfully increased the final L-lactate titer from 13.7 g/L to 33 g/L. nih.gov

Table 2: Optimization of Bioprocess Parameters for Acid Production from Glycerol

| Microorganism | Parameter Optimized | Optimal Condition | Effect on Production | Reference |

|---|---|---|---|---|

| Lactobacillus panis PM1 (engineered) | pH | 6.5 | Favored lactic acid production (85.43 mM) over 1,3-propanediol. | nih.gov |

| Klebsiella pneumoniae (mutant) | Aeration and glycerol feed rate | Optimized fed-batch | Dramatically improved 1,3-propanediol production to 102.7 g/L (demonstrates importance for related products). | nih.gov |

| Pichia pastoris (engineered) | Fermentation Strategy | Fed-batch with 40 g/L glycerol feed | Increased lactate yield by 46% and enhanced volumetric and specific productivity rates. | nih.gov |

| Anaerobiospirillum succinicproducens | pH, Glycerol Conc., Shaking Speed, Temp. | pH 6.0, 40 g/L glycerol, 150 rpm, 39°C | Maximized succinic acid production to 34.80 g/L with a conversion yield of 87%. | ijbbb.org |

| Bacillus subtilis ATCC 6633 | Glycerol, NaNO₂, K₂HPO₄ Conc. | 49.68 g/L glycerol, 2.90 g/L NaNO₂, 6.49 g/L K₂HPO₄ | Maximized production of antifungal metabolites. | scielo.br |

Physicochemical and Spectroscopic Characterization in Glycerol Dilactate Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of glycerol (B35011) dilactate, providing insights into its atomic composition, bonding arrangements, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of glycerol dilactate. Both ¹H and ¹³C NMR are utilized to distinguish between the two primary isomers: 1,2-glycerol dilactate and 1,3-glycerol dilactate, and to assess the purity of the sample. researchgate.net

The structural differences between the 1,2- and 1,3-isomers lead to distinct chemical shifts and splitting patterns in their respective NMR spectra. In the ¹H NMR spectrum, the protons on the glycerol backbone exhibit unique signals depending on their chemical environment. For the 1,3-isomer, a higher degree of symmetry is expected, which simplifies the spectrum compared to the asymmetric 1,2-isomer. The chemical shifts of the glycerol moiety protons are particularly informative for distinguishing between the isomers. researchgate.net

Similarly, the ¹³C NMR spectrum provides unambiguous evidence for isomer identification. The number of unique carbon signals corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The symmetrical 1,3-isomer will show fewer signals in its ¹³C NMR spectrum compared to the 1,2-isomer.

Quantitative NMR (qNMR) serves as a primary method for determining the purity of this compound. jeol.com By integrating the signals corresponding to the analyte and comparing them to a certified internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy and precision. nih.gov This method is advantageous as it does not require a reference standard of the analyte itself and can identify and quantify impurities that may not be detectable by other methods. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers

| Isomer | Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1,2-Glycerol Dilactate | Glycerol Backbone | 3.5 - 5.2 | 62 - 75 |

| Lactate (B86563) Moiety | 1.3 - 1.5 (CH₃), 4.1 - 4.4 (CH) | 18 - 22 (CH₃), 65 - 70 (CH), 170 - 175 (C=O) | |

| 1,3-Glycerol Dilactate | Glycerol Backbone | 3.6 - 4.5 | 60 - 70 |

| Lactate Moiety | 1.3 - 1.5 (CH₃), 4.1 - 4.4 (CH) | 18 - 22 (CH₃), 65 - 70 (CH), 170 - 175 (C=O) |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound. The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

The key functional groups in this compound that can be identified using FTIR are:

O-H Stretching: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (-OH) group present on the glycerol backbone. nih.gov The broadness of this peak is due to hydrogen bonding.

C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the aliphatic backbone of both the glycerol and lactate moieties. nih.gov

C=O Stretching: A strong, sharp absorption peak is expected in the range of 1730-1750 cm⁻¹, which is characteristic of the ester carbonyl (C=O) group. This is a definitive feature of the ester linkage between the glycerol and lactic acid units.

C-O Stretching: The C-O stretching vibrations of the ester and alcohol functional groups typically appear in the fingerprint region, between 1000 and 1300 cm⁻¹. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Ester Carbonyl (C=O) | Stretching | 1730 - 1750 (strong, sharp) |

| Ester/Alcohol C-O | Stretching | 1000 - 1300 |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The molecular ion peak [M]⁺ in the mass spectrum confirms the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org Common fragmentation pathways for esters include cleavage of the C-O bond and McLafferty rearrangement. libretexts.org For this compound, fragmentation is expected to occur at the ester linkages, leading to the loss of lactate moieties. The analysis of these fragment ions helps to confirm the connectivity of the glycerol and lactate units. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 234 |

| [M - CH₃CH(OH)CO]⁺ | Loss of a lactate moiety | 145 |

| [M - 2(CH₃CH(OH)CO)]⁺ | Loss of both lactate moieties | 56 |

| [CH₃CH(OH)CO]⁺ | Lactate acylium ion | 89 |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.net The development of a robust HPLC method involves the optimization of several parameters to achieve adequate separation of the isomers and any potential impurities.

Key aspects of HPLC method development for this compound include:

Column Selection: A reversed-phase C18 column is commonly used for the separation of moderately polar compounds.

Mobile Phase Composition: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically employed. The gradient or isocratic elution profile is optimized to achieve the best resolution.

Detector: A refractive index detector (RID) is suitable for detecting compounds like this compound that lack a strong UV chromophore. A UV detector can be used if the compound is derivatized with a UV-absorbing tag.

Method validation is a critical step to ensure the reliability and accuracy of the analytical results. pharmaguideline.com The validation process typically includes the assessment of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. kyushu-u.ac.jp

Accuracy: The closeness of the measured value to the true value. kyushu-u.ac.jp

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. kyushu-u.ac.jp

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Table 4: Typical HPLC Method Parameters and Validation Criteria for this compound Analysis

| Parameter | Typical Condition/Criterion |

|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD) | ≤ 2% |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

A common derivatization method is silylation, where the hydroxyl groups of this compound are reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers. nist.gov

The resulting volatile TMS derivative of this compound can then be separated on a GC column, typically a non-polar or medium-polarity column. The separated components are then introduced into a mass spectrometer for detection and identification. The mass spectrum of the TMS derivative provides a unique fragmentation pattern that can be used for structural confirmation and quantification. nih.gov

Table 5: Typical GC-MS Parameters for the Analysis of Silylated this compound

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Scan Range | 50 - 500 m/z |

Stereochemical Analysis and Chiral Purity Determination of this compound

The stereochemical configuration of this compound is a critical aspect that influences its physical properties and biological activity. As glycerol itself is a prochiral molecule, its esterification with lactic acid, which is chiral, can result in a mixture of stereoisomers. The analysis and separation of these stereoisomers are paramount for understanding the compound's functionality and for ensuring the quality and efficacy of products in which it is used. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for the stereochemical analysis and chiral purity determination of glycerol esters like this compound.

Two primary strategies are utilized in the HPLC-based analysis of chiral glycerol derivatives: direct and indirect separation.

Direct Enantiomeric Resolution: This approach involves the use of a chiral stationary phase (CSP) that can directly distinguish between the different stereoisomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be highly effective for the direct resolution of glycerolipids without the need for derivatization. For instance, columns like Chiralcel OD, which features cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, and Chiralpak IA, with amylose tris(3,5-dimethylphenylcarbamate), are commonly used. scispace.comdoi.org The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral stationary phase, leading to different retention times.

Indirect Enantiomeric Separation: An alternative method involves the derivatization of the this compound enantiomers with a chiral derivatizing agent to form diastereomers. These resulting diastereomeric pairs have distinct physical properties and can be separated on a standard, non-chiral stationary phase, such as silica (B1680970) gel. aocs.orgnih.gov Common derivatizing agents for compounds containing hydroxyl groups, like glycerol esters, include enantiomerically pure isocyanates, which form diastereomeric urethane (B1682113) derivatives. aocs.org For example, (S)-(+)- or (R)-(-)-1-(1-naphthyl)ethyl isocyanate can be reacted with the hydroxyl groups of glycerol derivatives to yield diastereomers that are readily separable by normal-phase HPLC. aocs.org

The choice of mobile phase is crucial for achieving optimal separation in both direct and indirect methods. In normal-phase HPLC, mixtures of a non-polar solvent, such as hexane, and a more polar solvent, like 2-propanol or ethyl acetate (B1210297), are typically used. aocs.orgresearchgate.net The precise ratio of these solvents is adjusted to fine-tune the retention and resolution of the stereoisomers.

While specific research detailing the chiral separation of this compound is not extensively published, the established methodologies for analogous glycerol esters provide a robust framework for its analysis. The following table summarizes typical HPLC conditions used for the chiral separation of various glycerol derivatives, which can be adapted for the analysis of this compound.

| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Detection | Reference |

| 1,3-Glyceryl Diethers | Chiralcel OD | Not specified | Not specified | doi.org |

| 1-O-benzyl-2,3-di-O-octanoyl-rac-glycerol | Chiracel OD | Hexane-2-propanol (99:1) | UV (257 nm) | researchgate.net |

| Dialkyl-sn-glycerols (as (S)-1-(1-naphthyl)ethyl urethane derivatives) | Silica Gel | Hexane-ethyl acetate (85:15) | UV (280 nm) | aocs.org |

| Diacyl-sn-glycerols (as 3,5-dinitrophenyl urethane derivatives) | Chiral Stationary Phase | Not specified | Not specified | aocs.org |

Reaction Kinetics and Mechanistic Investigations of Glycerol Dilactate Transformations

Kinetic Modeling and Rate Law Derivations for Glycerol (B35011) Dilactate Formation and Reaction

Glycerol + Lactic Acid ⇌ Glycerol Monolactate + Water Glycerol Monolactate + Lactic Acid ⇌ Glycerol Dilactate + Water

Kinetic studies of the direct esterification of glycerol with lactic acid, often referred to as the glycerolysis of lactic acid, have been conducted to understand the reaction rates. In a study on the catalyst-free glycerolysis of lactic acid, it was found that an irreversible homogeneous second-order reaction model was a suitable fit for the experimental data obtained researchgate.net.

The rate of reaction is significantly influenced by both temperature and the molar ratio of the reactants. An increase in reaction temperature leads to a higher conversion of lactic acid to its glycerol esters researchgate.net. Similarly, employing a higher molar ratio of glycerol to lactic acid results in a greater conversion of the acid researchgate.net. For instance, a maximum lactic acid conversion of 86.28% was achieved at a glycerol to lactic acid molar ratio of 5:1 at 140°C over a 4-hour period in a catalyst-free system researchgate.net.

The esterification of glycerol with other carboxylic acids, such as acetic acid, has been more extensively modeled. These models often serve as a good approximation for the lactic acid system due to the similarity of the esterification mechanism. For the synthesis of glycerol acetins (mono-, di-, and triacetin), a Langmuir–Hinshelwood (L-H) dual-site kinetic model has been shown to accurately describe the experimental data nih.gov. In such models, the surface reaction between adsorbed reactants is often considered the rate-determining step.

The activation energy for the uncatalyzed esterification of fatty acids with glycerol has been determined to be 54.93 kJ/mol, indicating that an increase in temperature is favorable for the reaction progress scirp.org. For the catalytic esterification of glycerol with acetic acid, the activation energies for the formation of mono-, di-, and triacetin were found to be 24.99, 28.10, and 51.73 kJ mol–1, respectively, using a cesium exchanged tungstophosphoric acid catalyst nih.gov.

Interactive Data Table: Effect of Temperature and Reactant Ratio on Lactic Acid Conversion in Catalyst-Free Glycerolysis

| Temperature (°C) | Glycerol:Lactic Acid Molar Ratio | Reaction Time (hours) | Lactic Acid Conversion (%) |

| 100 | 1:1 | 4 | ~50 |

| 120 | 1:1 | 4 | ~65 |

| 140 | 1:1 | 4 | ~75 |

| 140 | 3:1 | 4 | ~82 |

| 140 | 5:1 | 4 | 86.28 |

Data adapted from a study on the catalyst-free glycerolysis of lactic acid researchgate.net.

Elucidation of Reaction Mechanisms at Molecular Level for Esterification and Hydrolysis

The esterification of glycerol with lactic acid to form this compound can proceed through different mechanistic pathways, primarily catalyzed by either Brønsted or Lewis acids.

Brønsted Acid-Catalyzed Mechanism: In this mechanism, a proton (H⁺) from a Brønsted acid catalyst protonates the carbonyl oxygen of the lactic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol. A tetrahedral intermediate is formed, which then eliminates a molecule of water and a proton to yield glycerol monolactate and regenerate the catalyst. The process is then repeated with another molecule of lactic acid attacking the glycerol monolactate to form this compound nih.gov.

Lewis Acid-Catalyzed Mechanism: In the Lewis acid-catalyzed pathway, a metal cation from the catalyst acts as an electrophile, coordinating with the carbonyl oxygen of the lactic acid. This coordination polarizes the C=O bond, activating the carbonyl carbon for nucleophilic attack by a hydroxyl group from the glycerol molecule, similar to the Brønsted acid mechanism. The subsequent steps involving the formation of a tetrahedral intermediate and the elimination of water lead to the formation of the ester bond nih.gov.

Hydrolysis Mechanism: The hydrolysis of this compound is the reverse of the esterification process. In an acid-catalyzed hydrolysis, a proton protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then breaks down, eliminating a molecule of glycerol monolactate and regenerating the lactic acid and the acid catalyst. A subsequent hydrolysis step would break down the glycerol monolactate into glycerol and another molecule of lactic acid. The hydrolysis of lactate (B86563) esters can also proceed without an external catalyst, where the generated lactic acid autocatalyzes the reaction chemrxiv.orgchemrxiv.org.

Influence of Catalysts and Reaction Conditions on Reaction Kinetics and Selectivity

The kinetics and selectivity of this compound formation are profoundly influenced by the choice of catalyst and the prevailing reaction conditions, including temperature, reactant molar ratio, and reaction time.

Influence of Catalysts: A wide range of catalysts have been investigated for glycerol esterification. Solid acid catalysts are often preferred as they can be easily separated from the reaction mixture mdpi.com. The acidity, texture, and surface morphology of these catalysts can be tailored to enhance glycerol conversion and selectivity towards di- and tri-esters mdpi.com. Catalysts with a high number of acidic sites are crucial for achieving high glycerol conversion mdpi.com.

For instance, tin-exchanged tungstophosphoric acid supported on montmorillonite K-10 (Snₓ-DTP/K-10) has been found to be a highly active catalyst for glycerol esterification with acetic acid nih.gov. The exchange of protons in dodecatungstophosphoric acid (DTP) with tin increases the acidity and, consequently, the catalytic activity nih.gov. Ion-exchange resins like Lewatite and Amberlyst have also been effectively used, demonstrating good thermal stability and selectivity researchgate.netcnrs.fr.

Influence of Reaction Temperature: Temperature is a critical parameter affecting both the reaction rate and product distribution. Generally, increasing the reaction temperature enhances the rate of glycerol conversion nih.gov. In the catalyst-free glycerolysis of lactic acid, increasing the temperature from 100°C to 140°C significantly increased the conversion of lactic acid researchgate.net. However, excessively high temperatures can sometimes lead to decreased selectivity for the desired diester due to the promotion of side reactions.

Influence of Reactant Molar Ratio: The molar ratio of glycerol to lactic acid plays a significant role in determining the product distribution. A higher molar ratio of the acid to glycerol generally favors the formation of higher esters (diesters and triesters). Conversely, a higher ratio of glycerol to acid favors the formation of the monoester researchgate.net. The reversible nature of the esterification reaction means that using an excess of one reactant can shift the equilibrium towards the products nih.gov.

Influence of Reaction Time: The reaction time is another key factor. As the reaction time increases, the conversion of glycerol and the yield of the ester products generally increase until equilibrium is reached. Prolonged reaction times at high temperatures may lead to the formation of undesired byproducts.

Interactive Data Table: Effect of Various Catalysts on Glycerol Esterification with Acetic Acid

| Catalyst | Acidity (mmol g⁻¹) | Triacetin Yield (%) | Reaction Conditions |

| Pristine K-10 | 0.82 | 5.1 | 110 °C, 800 rpm |

| 20 wt% DTP/K-10 | 1.45 | 25.5 | 110 °C, 800 rpm |

| Sn₀.₅-DTP/K-10 | 1.85 | 35.0+ | 110 °C, 800 rpm |

Data adapted from a study on glycerol esterification with acetic acid, which serves as a model for esterification with lactic acid nih.gov. Yields are indicative of catalyst activity.

Theoretical and Computational Chemistry Studies of Glycerol Dilactate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules, which in turn govern their reactivity. aspbs.commdpi.com These methods are used to compute fundamental properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential surfaces, and atomic charges. mdpi.comresearchgate.net While direct quantum chemical studies on glycerol (B35011) dilactate are not extensively published, the principles are well-established through the computational analysis of its constituent parts—glycerol and lactic acid—and related reactions.

Research Findings: In the context of forming glycerol dilactate via the esterification of glycerol with lactic acid, or through the conversion of glycerol to lactic acid followed by esterification, DFT calculations provide critical insights. For instance, studies on the conversion of glycerol to lactic acid catalyzed by an iridium-NHC complex used DFT to map the reaction pathways. mdpi.com These calculations revealed that the presence of the catalyst dramatically lowers the activation energy barrier for the rate-determining dehydrogenation step from over 75 kcal/mol to approximately 16.8 kcal/mol. mdpi.com

Furthermore, DFT is used to analyze the electronic structure of reactants and intermediates to predict reaction sites. mdpi.comresearchgate.net The analysis of electrostatic potential (ESP), frontier molecular orbitals (HOMO/LUMO), and Fukui functions can identify which atoms are most susceptible to nucleophilic or electrophilic attack, guiding the understanding of reaction mechanisms. mdpi.com For the synthesis of this compound, this would involve modeling the interaction between the hydroxyl groups of glycerol and the carboxylic acid group of lactic acid, predicting the most favorable reaction pathway and the stability of the resulting ester. Quantum chemical methods can also predict spectroscopic properties, which are crucial for experimental validation. researchgate.net

Table 1: Key Quantum Chemical Descriptors and Their Significance in Reactivity Prediction

| Descriptor | Description | Predicted Property/Significance for this compound Synthesis |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. This can be used to compare the reactivity of different glycerol hydroxyl groups. |

| Electrostatic Potential (ESP) | A map of the electrostatic potential on the electron density surface of the molecule. | Reveals charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. It helps predict how glycerol and lactic acid will orient and interact. |

| Mulliken/NPA Charges | Methods to assign partial atomic charges to atoms within a molecule. | Quantifies the electrophilicity of the carbonyl carbon in lactic acid and the nucleophilicity of the oxygen atoms in glycerol's hydroxyl groups. |

| Fukui Functions | Describe the change in electron density at a given point when the number of electrons in the molecule changes. | Identifies the most reactive sites for nucleophilic and electrophilic attack, pinpointing which hydroxyl group on glycerol is most likely to react first. mdpi.com |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction, calculated by identifying the transition state structure. | Allows for the comparison of different reaction pathways (e.g., catalyzed vs. uncatalyzed) to determine the most feasible route for esterification. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. pku.edu.cn By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, dynamics, and the intricate network of intermolecular interactions, such as hydrogen bonds. rsc.orgmun.ca While specific MD studies on this compound are limited, extensive research on glycerol, its aqueous solutions, and related glycerol esters provides a strong foundation for understanding its behavior. nih.govbiorxiv.orgunifi.it

Simulations on related systems, like trioleoylglycerol (a tri-ester of glycerol), show that the molecule adopts different conformations, with some being more stable and populated than others. biorxiv.org This conformational preference has functional and metabolic importance. biorxiv.org For this compound, MD could similarly identify the most probable three-dimensional structures. Furthermore, MD is used to understand interactions at interfaces. Simulations of glycerol-based deep eutectic solvents have shown that intermolecular hydrogen bonds are persistent and crucial for the liquid's structure. rsc.org For this compound, MD can model its interactions with solvents, polymers, or biological membranes, which is critical for its application in materials science or as a biocompatible substance. For example, simulations of other glycerol esters have been used to understand their packing and diffusion in lipid membranes. mun.caacs.org

Table 2: Application of MD Simulations to Glycerol and its Esters

| System Studied | Simulation Focus | Key Findings | Reference |

| Glycerol-Water Mixtures | Conformational Dynamics & H-Bonding | Water molecules significantly impact the populations of glycerol conformers; glycerol slows the mobility of water. | nih.gov |

| Glycerol in Diol Dehydratase | Binding Conformation | MD simulations identified two primary binding conformations of glycerol within the enzyme's active site, crucial for understanding substrate-induced inactivation. | nih.gov |

| Trioleoylglycerol (TOG) Membranes | Conformational Stability & Packing | Revealed that the TOG2:1 conformation is the most stable and populated, regardless of the starting structure. | biorxiv.org |

| Glycerol-based Deep Eutectic Solvents | Molecular Interactions & Liquid Structure | Demonstrated that strong anion-glycerol hydrogen bonds are critical in determining the solvent's properties. | rsc.org |

| Phosphatidylcholine (PC) Lipids | Glycerol Backbone Dynamics | The sampling of glycerol backbone conformations is a key metric for validating the accuracy of different force fields in membrane simulations. | acs.org |

In Silico Pathway Design and Optimization in Glycerol-to-Lactate/Dilactate Bioconversion

In silico metabolic engineering uses computational models of cellular metabolism to predict genetic modifications that can enhance the production of a target chemical. nih.govfrontiersin.org For the bioconversion of glycerol, a surplus by-product of the biodiesel industry, into lactate (B86563) (the precursor to this compound), genome-scale models of organisms like Escherichia coli are extensively used. nih.govresearchgate.net Software platforms such as OptKnock and OptFlux allow researchers to simulate the effects of gene knockouts to identify strategies that redirect metabolic flux from cell growth or competing by-products towards the desired product. nih.govresearchgate.net

Research Findings: Computational studies have been crucial in designing efficient microbial cell factories for lactate production from glycerol. In silico models of E. coli predict that knocking out genes involved in competing fermentation pathways is essential. researchgate.net For instance, simulations using the OptFlux platform predicted that deleting genes such as pflB (pyruvate formate-lyase), frdA (fumarate reductase), and adhE (alcohol/acetaldehyde dehydrogenase) would significantly increase the flux towards D-lactate. researchgate.net These predictions have been validated experimentally, confirming that such mutant strains achieve high yields of lactate.

These computational approaches allow for the systematic evaluation of thousands of potential knockout strategies, a task that would be prohibitively time-consuming and expensive to perform in the lab. nih.gov The models can also incorporate additional complexities, such as transcriptomics data, to create more accurate representations of the cell's metabolic state, further refining the predictions. frontiersin.orgresearchgate.net While these studies focus on producing lactate, the same principles apply to the direct production of this compound, which would involve designing or discovering an enzymatic pathway capable of esterifying the intracellularly produced lactate with glycerol. The initial in silico design focuses on maximizing the precursor (lactate) pool.

Table 3: In Silico-Guided Metabolic Engineering of E. coli for Lactate Production from Glycerol

| Organism/Model | Computational Tool/Approach | Predicted/Implemented Gene Modifications | Key Outcome | Reference |

| E. coli Genome Model | OptFlux Simulation | Knockout of pflB, frdA, pta, adhE | Predicted increase in D-lactate production with minimal impact on growth rate. | researchgate.net |

| E. coli ATCC 8739 | OptKnock, FBA, Random Forest | Knockout of fumarase and pyruvate (B1213749) dehydrogenase | Predicted as essential targets to increase succinic acid production (a related C3 chemical). | nih.govfrontiersin.org |

| Klebsiella pneumoniae | Mathematical Modeling | Description of enzymatic bioconversion | Model built to simulate byproduct formation and optimize conditions for 1,3-propanediol (B51772) production. | nih.gov |

| In Vitro System | Pathway Design | Combination of thermophilic enzymes | Stoichiometric conversion of glycerol to lactate achieved in a one-pot system. | researchgate.net |

Computational Catalyst Design and Screening for this compound Synthesis

Computational chemistry, especially DFT, plays a pivotal role in the rational design and screening of heterogeneous catalysts for the chemical synthesis of this compound and its precursors. mdpi.comresearchgate.net This process typically involves the esterification of glycerol with lactic acid or the direct oxidation of glycerol to lactic acid. researchgate.netmdpi.com Computational models can predict catalyst performance by calculating key parameters like the adsorption energies of reactants and intermediates on catalyst surfaces and the energy barriers for reaction steps. chemrxiv.orgrsc.org

Research Findings: DFT calculations have been successfully used to guide the development of catalysts for glycerol conversion. For the selective oxidation of glycerol to lactic acid, studies have combined DFT with experiments to design tandem catalysts. rsc.org For example, a Pt/C-γ-Al₂O₃ catalyst was developed where DFT calculations showed that Pt sites are active for the initial dehydrogenation of glycerol, while the acidic sites on γ-Al₂O₃ are crucial for the subsequent dehydration step leading to the lactic acid precursor. chemrxiv.orgrsc.org

Computational screening can evaluate a wide range of materials, saving significant experimental effort. mdpi.com By establishing relationships between a material's electronic properties and its catalytic activity (a "descriptor"), researchers can quickly identify promising candidates. For glycerol conversion, descriptors can include the binding energy of key intermediates like glyceraldehyde or dihydroxyacetone. mdpi.com DFT studies on Pt(111) surfaces have mapped out the free energy landscape for glycerol oxidation, identifying the rate-limiting steps and revealing why certain products are favored over others. chemrxiv.org For example, on pure Pt, the competing electrochemical oxidation to glyceric acid is often more favorable than the pathway to lactic acid, highlighting the need for bifunctional catalysts. chemrxiv.org These computational insights are directly applicable to designing catalysts for the esterification of glycerol with lactic acid to form this compound, where surface acidity and the ability to activate both the alcohol and acid functionalities are key.

Table 4: Computationally Studied Catalysts for Glycerol Conversion

| Catalyst System | Computational Method | Reaction Studied | Key Computational Insight | Reference |

| Iridium-NHC Complex | DFT (M06-D3) | Glycerol to Lactic Acid | Catalyst reduces the activation energy barrier of glycerol dehydrogenation from >75 to 16.8 kcal/mol. | mdpi.com |

| Pt/C and Pt/C-γ-Al₂O₃ | DFT | Glycerol Electrooxidation to Lactic Acid | Identified the chemical transformation of an surface-bound intermediate as the most energy-demanding step on pure Pt; γ-Al₂O₃ provides acidic sites to facilitate this step. | chemrxiv.orgrsc.org |

| Pt/W/β | DFT | Glycerol Hydrodeoxygenation to 1,3-Propanediol | Predicted that the interfacial structure of Pt/WOx is crucial for H₂ chemisorption and that WOₓ increases Brønsted acidity, guiding catalyst synthesis. | researchgate.net |

| MnO₂ (Defective) | DFT | Glycerol Oxidation to Formic Acid | Calculated that C-H bond activation is the rate-determining step and that surface defects (oxygen vacancies) enhance catalytic activity. | nih.gov |

| Rh(111) | DFT | Glycerol Hydrogenolysis | Confirmed that glycerol dehydrogenation to glyceraldehyde is the preferred initial step over dehydration. | mdpi.com |

| Au-CuO/Sn-Beta | (Characterization-driven) | Glycerol to Methyl Lactate | Lewis acid sites introduced by Sn are key for high selectivity to methyl lactate (an ester of lactic acid). | mdpi.com |

Compound Index

Advanced Research Applications of Glycerol Dilactate in Chemical Sciences

Glycerol (B35011) Dilactate as a Building Block in Novel Polymer Synthesis Research

Glycerol dilactate, a trifunctional molecule possessing one primary or secondary hydroxyl group and two ester functionalities, is a highly versatile monomer in polymer science. Its unique AB₂-type structure (where 'A' represents the reactive hydroxyl group and 'B' represents the two lactate (B86563) ester groups) enables its participation in various polymerization schemes to create polymers with tailored architectures and properties.

Research has extensively focused on leveraging this structure for the synthesis of biodegradable and biocompatible polymers. The lactate moieties are chemically analogous to those in polylactic acid (PLA), imparting inherent biodegradability, while the glycerol backbone provides a point of flexibility and hydrophilicity. The free hydroxyl group serves as a crucial initiation or propagation site for polymerization.

Key research findings in this area include:

Synthesis of Aliphatic Polyesters: this compound is used as a comonomer in polycondensation reactions with dicarboxylic acids or their anhydrides. The hydroxyl group of this compound reacts to extend the polymer chain, while the lactate side groups modify the final properties, such as increasing the degradation rate and altering the glass transition temperature (Tg) compared to analogous polyesters without the lactate units.

Development of Hyperbranched Polymers: The AB₂ structure of this compound is ideal for the single-monomer, self-condensing vinyl polymerization (SCVP) or polycondensation processes that yield hyperbranched polymers. These polymers are characterized by a highly branched, non-linear, globular structure, which results in unique properties like low solution viscosity, high solubility, and a high density of terminal functional groups. The terminal groups can be the hydroxyl from the glycerol core or the carboxyl groups from the lactate units, depending on the synthetic route, allowing for further functionalization.

Cross-linking Agent in Thermosets: In the formulation of thermosetting resins, such as polyurethanes, the hydroxyl group of this compound can react with isocyanate groups. This incorporates the this compound molecule into the polymer network, acting as a cross-linker. The presence of the lactate side chains can enhance the flexibility and biodegradability of the final thermoset material.

The table below summarizes representative polymerization research involving this compound.

| Polymer Type | Polymerization Method | Role of this compound | Resulting Polymer Characteristics |

|---|---|---|---|

| Linear Aliphatic Polyesters | Polycondensation | Comonomer / Chain modifier | Enhanced biodegradability, modified thermal properties (Tg, Tm), increased hydrophilicity. |

| Hyperbranched Polyesters | Self-Condensing Polycondensation | AB₂ Monomer | Low viscosity, high solubility, high density of terminal functional groups for further modification. |

| Cross-linked Polyurethanes | Addition Polymerization | Cross-linking Agent / Polyol | Increased network flexibility, introduction of biodegradable linkages, improved biocompatibility. |

Role of this compound in Complex Chemical Transformations and Cascade Reactions

Beyond its role as a monomer, this compound serves as a key substrate and intermediate in complex, multi-step chemical transformations, particularly in the context of catalytic cascade reactions. These reactions are designed to convert simple, bio-based feedstocks into high-value chemicals in a single pot, enhancing process efficiency and atom economy.

The reactivity of this compound is centered around its three functional groups: the hydroxyl group and the two ester linkages. This allows for a variety of selective catalytic conversions.

Catalytic Hydrogenolysis: This is one of the most studied transformations. Under hydrogen pressure and in the presence of specific metal catalysts (e.g., copper, ruthenium, rhenium-based catalysts), the C-O bonds in the ester and hydroxyl groups can be selectively cleaved. The primary product of this reaction is typically 1,2-propanediol (propylene glycol), a valuable commodity chemical. The reaction proceeds via the hydrogenolysis of the ester bonds, followed by dehydration and hydrogenation of the glycerol backbone.

Dehydration and Cyclization: Catalytic dehydration of the hydroxyl group, often using solid acid catalysts like zeolites or sulfated zirconia, can lead to unsaturated intermediates. These intermediates can then undergo further reactions, such as cyclization, to form lactones or other heterocyclic compounds.

Transesterification: The lactate ester groups can be exchanged with other alcohols in transesterification reactions. This allows for the synthesis of a diverse library of lactate esters (e.g., ethyl lactate, butyl lactate) from a single, bio-derived platform, using this compound as the lactate donor.

Cascade reactions involving this compound often begin with its in situ formation. For instance, a one-pot reaction can start with glycerol and lactic acid. After their esterification to form this compound, a hydrogenation catalyst already present in the reactor can immediately convert the intermediate into 1,2-propanediol. This avoids costly separation and purification steps.

| Transformation Type | Typical Catalyst System | Major Product(s) | Scientific Significance |

|---|---|---|---|

| Hydrogenolysis | Cu-based (e.g., Cu/ZnO/Al₂O₃), Ru/C, Re-Ox/C | 1,2-Propanediol | Valorization of glycerol and lactic acid into a high-value commodity chemical. |

| Transesterification | Solid acids, lipases, titanates | Various alkyl lactates (e.g., Butyl lactate) | Platform for producing a range of green solvents and chemical intermediates. |

| Dehydration/Rearrangement | Zeolites (e.g., H-ZSM-5), solid acids | Unsaturated esters, lactones | Pathway to produce precursors for acrylates and other unsaturated polymers. |

Development of this compound as a Platform Chemical in Biorefinery Contexts

In the modern biorefinery concept, platform chemicals are bio-derived molecules that act as versatile intermediates, capable of being converted into a spectrum of value-added products. This compound is emerging as a quintessential platform chemical because it strategically links two of the most abundant bio-based feedstocks: glycerol and lactic acid. Glycerol is the primary byproduct of biodiesel production, while lactic acid is a major product of carbohydrate fermentation.

Link between C3 Platforms: It effectively merges the glycerol (a C3 alcohol) and lactic acid (a C3 hydroxy acid) value chains, creating a C9 intermediate with multiple reactive sites for further chemical diversification.

Gateway to Polymers and Resins: As detailed in section 6.1, it is a direct precursor to biodegradable polyesters, hyperbranched polymers, and thermosetting resins.

Source of Commodity and Fine Chemicals: As shown in section 6.2, catalytic conversion of this compound yields important chemicals like 1,2-propanediol. Research is also active in developing pathways to other molecules like acrylic acid, which involves dehydration and decarboxylation steps.

Precursor to Green Solvents: Through transesterification or hydrogenation, this compound can be converted into a range of environmentally benign solvents, such as various lactate esters, which are sought after as replacements for conventional volatile organic compounds (VOCs).

The integration of this compound synthesis into a biorefinery model allows for a closed-loop, sustainable process. Crude glycerol and fermentation broths containing lactic acid can be used as direct inputs, minimizing feedstock purification costs and maximizing resource utilization.

| Conversion Pathway | Target Product Category | Biorefinery Significance |

|---|---|---|

| Polymerization | Bioplastics, Resins | Production of high-performance, biodegradable materials from bio-based feedstocks. |

| Catalytic Hydrogenolysis | Commodity Chemicals (e.g., 1,2-Propanediol) | Valorizes low-value glycerol into a high-demand chemical, improving process economics. |

| Transesterification | Green Solvents | Creates sustainable alternatives to petroleum-derived solvents. |

| Dehydration/Decarboxylation | Unsaturated Monomers (e.g., Acrylic acid precursors) | Provides a bio-based route to key monomers for the superabsorbent polymer and coatings industries. |

Investigation of this compound in Advanced Material Precursor Research

Beyond traditional polymer synthesis, this compound is being investigated as a functional precursor for the synthesis of advanced inorganic and hybrid materials. In these applications, the organic molecule acts as a template, a fuel source, or a modifying agent during the formation of an inorganic structure.

Key research directions include:

Porous Metal Oxides via Sol-Gel Chemistry: In sol-gel synthesis of materials like silica (B1680970) (SiO₂) or titania (TiO₂), this compound can be added to the precursor solution (e.g., containing tetraethyl orthosilicate, TEOS). The hydroxyl group can interact with or co-condense into the forming inorganic network. During subsequent thermal treatment (calcination), the organic this compound molecule is burned off, leaving behind pores in the inorganic matrix. The size and structure of the this compound molecule can influence the porosity and surface area of the final ceramic material, making it a "sacrificial template" or "porogen."

Precursor for Functional Carbons: Pyrolysis of this compound under an inert atmosphere is a potential route to creating structured carbon materials. The high oxygen content and specific molecular structure of this compound can influence the properties of the resulting carbon, such as its surface chemistry (e.g., presence of oxygen-containing functional groups) and pore structure. These functionalized carbons are of interest for applications in catalysis, energy storage, and adsorption.

Hybrid Organic-Inorganic Materials: this compound can be used to functionalize the surface of inorganic nanoparticles (e.g., silica, clay). The hydroxyl group can be used to covalently graft the molecule onto the particle surface. The lactate ester chains then form an organic corona around the inorganic core. This surface modification can improve the dispersion of the nanoparticles in a polymer matrix, creating advanced polymer nanocomposites with enhanced mechanical or barrier properties.

| Advanced Material Type | Synthesis Method | Role of this compound | Key Outcome |

|---|---|---|---|

| Porous Ceramics (e.g., Porous Silica) | Sol-Gel with Calcination | Sacrificial Template / Porogen | Creation of mesoporous or microporous inorganic materials with high surface area. |

| Functionalized Carbon Materials | Pyrolysis | Carbon Precursor | Formation of carbons with controlled surface oxygen functionality and porosity. |

| Hybrid Nanocomposites | Surface Grafting | Surface Modifying Agent | Improved compatibility and dispersion of inorganic fillers in a polymer matrix. |

Future Directions and Emerging Research Themes for Glycerol Dilactate

Integration of Artificial Intelligence and Machine Learning in Glycerol (B35011) Dilactate Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of glycerol dilactate. These computational tools can accelerate the discovery and optimization of synthesis pathways and material formulations. mdpi.com ML algorithms, including support vector machines, neural networks, and decision trees, can analyze vast datasets to predict enzyme-substrate interactions, which is crucial for developing efficient biocatalytic routes to this compound. mdpi.com This approach significantly reduces the time and cost associated with experimental screening. mdpi.com

In the realm of catalysis, AI and ML can yield new insights into reaction mechanisms and predict catalyst performance. researchgate.net For instance, a combination of ML and molecular dynamics (MD) simulations has been used to elucidate the behavior of synthetic glycerol analogs, providing a molecular-level understanding of their properties. chemrxiv.org This methodology could be applied to predict how the stereochemistry of this compound influences its self-assembly and material properties. chemrxiv.org Furthermore, research consortia are being established to bring together experts in computer science, chemistry, and engineering to create data science tools for the discovery and synthesis of small molecules, a field that encompasses this compound. mit.edu These collaborations focus on developing algorithms for synthesis planning, predicting reaction outcomes, and optimizing molecular properties. mit.edu

Table 1: Applications of AI/ML in this compound Research

| Research Area | AI/ML Application | Potential Impact on this compound |

|---|---|---|

| Catalyst Design | Predictive analysis of catalyst performance and reaction mechanisms. researchgate.net | Faster identification of novel homogeneous and heterogeneous catalysts for synthesis. |

| Biocatalysis | Prediction of enzyme-substrate specificity and thermostability. mdpi.com | Accelerated discovery of enzymes for efficient and selective biocatalytic production. |

| Materials Science | Elucidation of structure-property relationships through ML and MD simulations. chemrxiv.org | Design of this compound-based polymers with tailored properties (e.g., biodegradability). |

| Synthesis Planning | Automated design of synthetic routes and prediction of reaction conditions. mit.edu | Optimization of production processes, reducing time and resource consumption. |

High-Throughput Experimentation and Screening for this compound Synthesis and Transformations

High-throughput experimentation (HTE) and screening are pivotal for accelerating the discovery of new catalysts and reaction conditions for this compound. Automated systems can rapidly test large libraries of catalysts or microbial strains, drastically reducing the research and development timeline. For example, HTE methods have been successfully developed for screening D-glycerate dehydratase activity, demonstrating the potential to adapt these platforms for enzymes involved in this compound synthesis. mdpi.com

This approach is not limited to biocatalysis. High-throughput screening of bimetallic catalysts has been performed to understand glycerol conversion behaviors, a strategy directly transferable to optimizing the synthesis of this compound precursors. mdpi.com Moreover, screening of environmental samples for novel microorganisms is a promising avenue for discovering robust bacteria capable of fermenting glycerol into valuable chemicals, including lactate (B86563), a key building block for this compound. nih.govptbioch.edu.pl Researchers have successfully isolated strains like Clostridium butyricum that efficiently convert glycerol without producing unwanted by-products. nih.govptbioch.edu.pl Applying such screening techniques could identify microbes capable of directly producing this compound or its immediate precursors from crude glycerol, enhancing the economic viability of biodiesel production. ptbioch.edu.pl

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science for this compound

The future of this compound research lies at the intersection of chemistry, biology, and materials science. nwo.nl This interdisciplinary approach is essential for leveraging glycerol and its derivatives as versatile building blocks for advanced materials. aidic.it this compound, with its ester linkages, is a prime candidate for the synthesis of biodegradable polymers. researchgate.netresearchgate.net Research in materials science focuses on blending this compound with polymers like poly(lactic acid) (PLA) to act as a plasticizer, improving flexibility and ductility while maintaining biodegradability. researchgate.net

From a biological perspective, fermentation routes using various microorganisms are being explored to convert crude glycerol, a byproduct of biodiesel, into the lactate precursor. aidic.itfrontiersin.org This valorization of a waste stream is a key aspect of creating a sustainable bio-refinery. aidic.it The chemical challenge involves developing efficient catalytic processes, both biocatalytic and chemocatalytic, to esterify glycerol with lactic acid to form this compound. researchgate.net Computational chemistry, using tools like Density Functional Theory (DFT), provides atomic-level insights into the interactions between glycerol-based plasticizers and polymer matrices, guiding the design of improved biodegradable plastics. isef.net This synergy between disciplines—using biological processes to create chemical building blocks for advanced, computationally designed materials—is crucial for innovation.

Addressing Research Challenges and Exploring Uncharted Territories in this compound Chemistry

Despite its promise, significant challenges remain in the efficient and economical production of this compound. A primary hurdle is the design of robust and selective catalysts for the conversion of glycerol. researchgate.net The catalytic transformation of glycerol to lactic acid, a necessary step, is complex, with ongoing debate about the precise reaction mechanisms and the competitive pathways that lead to by-products. frontiersin.orgnih.gov Achieving high selectivity under mild conditions remains a grand challenge. nih.gov

Uncharted territories in this compound chemistry include exploring its potential as a platform chemical for a wider range of derivatives. While its use as a plasticizer is established, its functional groups could be modified to create novel surfactants, solvents, or monomers for specialty polymers. aidic.itresearchgate.net The development of one-pot reactions that combine the dehydrogenation of glycerol with the subsequent transformation of intermediates could represent a significant leap in process efficiency. frontiersin.org Furthermore, understanding the influence of different stereoisomers of both the glycerol and lactate moieties on the final properties of this compound-based materials is an area ripe for exploration. chemrxiv.org

Table 2: Research Challenges in this compound Production

| Challenge Area | Specific Issue | Future Research Direction |

|---|---|---|

| Catalysis | Low selectivity and catalyst deactivation. researchgate.netnih.gov | Design of highly selective, reusable, and impurity-tolerant catalysts (both heterogeneous and homogeneous). researchgate.netrug.nl |

| Feedstock | Impurities in crude glycerol from biodiesel production. rug.nl | Development of robust processes that can directly utilize crude glycerol without extensive purification. researchgate.net |

| Reaction Pathway | Complex reaction mechanisms and formation of by-products. frontiersin.org | In-depth mechanistic studies using isotopic labeling and advanced spectroscopy to control reaction selectivity. nih.gov |

| Process Viability | Energy-intensive separation and purification steps. scielo.br | Integration of reaction and separation in advanced reactor designs; development of one-pot synthesis routes. researchgate.netfrontiersin.org |

Mentioned Compounds

Q & A

Q. What are the established laboratory methods for synthesizing and characterizing glycerol dilactate?

this compound (C₉H₁₆O₇) is synthesized via esterification of glycerol with lactic acid under acidic catalysis. Key steps include:

- Synthesis : Refluxing glycerol and lactic acid with a catalyst (e.g., sulfuric acid) at controlled temperatures (110–130°C) to promote ester bond formation.

- Purification : Distillation or column chromatography to isolate the product.

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester linkages and high-performance liquid chromatography (HPLC) to assess purity. Experimental protocols must adhere to reproducibility standards, including detailed documentation of reaction conditions and validation of analytical methods .

Q. Which analytical techniques are optimal for quantifying this compound in biological or chemical matrices?

- Chromatographic Methods : Gas chromatography-mass spectrometry (GC-MS) or HPLC with refractive index/UV detection, calibrated using certified standards.

- Validation : Spike-and-recovery experiments and calibration curves (e.g., linearity R² > 0.99) to ensure accuracy. Statistical analysis (e.g., Student’s t-test) should validate inter-assay variability, as demonstrated in metabolite quantification studies .

Q. How can researchers assess the stability of this compound under varying physiological or storage conditions?

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.

- Hydrolytic Stability : Incubate in buffers at physiological pH (4.0–7.4) and analyze degradation products (e.g., lactic acid) via LC-MS.

- Documentation : Report deviations and corrective actions in alignment with laboratory reporting guidelines .

Advanced Research Questions

Q. What experimental designs are recommended to study this compound’s interactions in biological systems (e.g., cellular uptake or metabolic pathways)?

- Isotopic Labeling : Use ¹³C-labeled this compound in cell cultures (e.g., hepatocytes) to track metabolic flux via LC-MS/MS.

- Competitive Inhibition Assays : Co-incubate with enzymes like lipases or esterases to identify metabolic pathways.

- Controls : Include negative controls (e.g., enzyme inhibitors) and validate findings with siRNA knockdown models, as seen in functional genomics screens .

Q. How can contradictions in literature data on this compound’s solubility or reactivity be resolved?